molecular formula C17H20ClN3O3S B12264147 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12264147
M. Wt: 381.9 g/mol
InChI Key: WDFBGEBJOQSXMV-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group, a methyl group, and two morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the chloro and methyl groups. The morpholine moieties are then attached through a series of coupling and cyclization reactions. Specific reagents and conditions may include the use of α-haloacid chlorides, transition metal catalysts, and various solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core with two morpholine moieties, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

[4-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H20ClN3O3S/c1-11-8-12(18)9-14-15(11)19-17(25-14)21-4-7-24-13(10-21)16(22)20-2-5-23-6-3-20/h8-9,13H,2-7,10H2,1H3

InChI Key

WDFBGEBJOQSXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4)Cl

Origin of Product

United States

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